acetate](/img/structure/B4585546.png)

ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate

Overview

Description

Synthesis Analysis

The synthesis of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate and related compounds involves complex chemical reactions, often starting with precursors like amino acids or esters. For instance, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared through heating a specific amino-diphenyl-pyrimidine derivative with diethyl malonate under reflux conditions, showcasing a method that might be analogous to or inspire methods for synthesizing the compound of interest (Farghaly & Gomha, 2011).

Molecular Structure Analysis

X-ray diffraction techniques are pivotal in determining the molecular structure of compounds. Research on similar structures, such as ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, reveals non-planar groups and intricate hydrogen bonding patterns, offering insights into the molecular geometry that could be relevant for ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate as well (Ahmed et al., 2013).

Chemical Reactions and Properties

Compounds with oxazole rings, such as ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, exhibit a range of chemical reactions due to the reactive nature of the oxazole moiety. These reactions include nucleophilic substitutions and hydrogen bond formations, as suggested by studies on structurally related compounds (Kıbrız et al., 2013).

Physical Properties Analysis

The physical properties of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds. For example, the crystalline structure and solubility are often analyzed through X-ray crystallography and solubility tests, providing crucial information for handling and application in various fields (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming derivatives, are essential for understanding the applications and safety of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate. Studies on related compounds provide insights into these aspects, demonstrating the compound's behavior in biological systems or in reaction with other chemicals (El-Azab et al., 2016).

Scientific Research Applications

Structural and Spectroscopic Studies

Research by Şahin et al. (2014) on related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, highlights the importance of structural and spectroscopic analysis in understanding the molecular configuration and interaction mechanisms. These studies often involve X-ray diffraction, IR, NMR, and other spectroscopic techniques to elucidate compound structures and their potential reactivity or applications in material science and drug design (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Potential Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines with potential antimicrobial properties. Similarly, compounds structurally related to ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate could be explored for their antimicrobial efficacy, providing valuable insights into the design of new antibiotics or disinfectants (Desai, Shihora, & Moradia, 2007).

Asymmetric Organocatalysis

The study of asymmetric organocatalysis, as explored by Reitel et al. (2018), can offer pathways to the synthesis of chiral compounds, which are crucial in drug development and synthesis of bioactive molecules. Research in this area could leverage compounds like ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate for the development of novel catalytic methods that are more efficient and environmentally friendly (Reitel, Kriis, Järving, & Kanger, 2018).

Novel Synthesis Approaches

Research into new routes to heterocyclic compounds, as demonstrated by Elnagdi et al. (1988), shows the potential for compounds like ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate to play a role in the development of new synthetic methodologies. These approaches could lead to more efficient production of complex molecules for various applications, including materials science, pharmaceuticals, and agrochemicals (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Future Directions

Mechanism of Action

Mode of Action

It is known that oxazole derivatives can interact with various biological targets and cause a range of effects .

Biochemical Pathways

Oxazole derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Based on the known activities of similar oxazole derivatives, it may have potential antimicrobial, anticancer, anti-inflammatory, and other effects .

properties

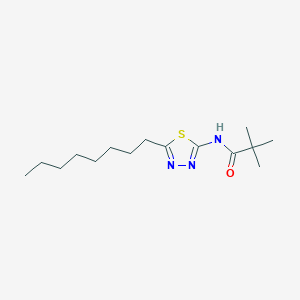

IUPAC Name |

ethyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-24-18(23)17(22)21-19-20-15(13-9-5-3-6-10-13)16(25-19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOASQGSFAVVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)

![N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4585475.png)

![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)

![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)